molecular formula C9H12N2O3 B2575603 Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1533749-69-7

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2575603
CAS No.: 1533749-69-7
M. Wt: 196.206
InChI Key: BXSRTJQXHGTFHS-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1533749-69-7) is an oxadiazole derivative characterized by a 1-methylcyclopropyl substituent at the 3-position of the heterocyclic ring and an ethyl ester group at the 5-position. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.2 g/mol .

Properties

IUPAC Name

ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(11-14-6)9(2)4-5-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSRTJQXHGTFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-(1-methylcyclopropyl)hydrazinecarboxylate with an appropriate nitrile oxide. This reaction proceeds under mild basic conditions, often using sodium bicarbonate as a base, at ambient temperature . The reaction yields the desired oxadiazole ring through a (3 + 2) cycloaddition mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Reduced oxadiazole products with hydrogenated functional groups.

    Substitution: Substituted oxadiazole derivatives with new functional groups replacing the ethyl ester.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves cyclization reactions using precursors such as ethyl 2-(1-methylcyclopropyl)hydrazinecarboxylate and nitrile oxides under mild basic conditions. This method allows for the efficient formation of the oxadiazole ring while maintaining high yields and purity.

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and scalability. Optimizing reaction conditions can significantly improve yield and product quality.

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has been explored as a potential drug candidate due to its structural properties that may enhance its interaction with biological targets. Research indicates that compounds with similar oxadiazole structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), demonstrating cytotoxic effects with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been investigated, showing effectiveness against various pathogens.

2. Biological Activity
The biological mechanisms of action involve binding to specific enzymes or receptors, modulating their activity. This can lead to significant biological effects such as inhibition of enzyme activity or alteration of cellular pathways .

3. Materials Science
In addition to its pharmaceutical applications, this compound is being utilized in the development of new materials with specific properties. These include polymers and coatings that benefit from the unique chemical characteristics imparted by the oxadiazole ring .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • A study focusing on anticancer properties found that derivatives induced significant apoptosis in glioblastoma cell lines through mechanisms involving DNA damage .
  • Research into antimicrobial activity indicated that compounds with similar structures exhibited potent effects against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (1533749-69-7) 1-methylcyclopropyl C₉H₁₂N₂O₃ 196.2 Limited data; inferred solubility in organic solvents
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (1184246-60-3) 2-methylcyclopropyl C₉H₁₂N₂O₃ 196.2 Structural isomer; similar solubility profile
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (1340441-65-7) Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 Liquid at room temperature; soluble in EtOAc
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (1183530-90-6) Isopropyl C₈H₁₂N₂O₃ 184.2 Solid; higher volatility due to linear substituent
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CID 1472632) 3-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 298.2 Crystalline solid; enhanced lipophilicity from CF₃ group

Key Observations :

  • Substituent Effects: Cyclopropane rings introduce steric strain, which may enhance reactivity compared to non-cyclic substituents like isopropyl. Aromatic substituents (e.g., trifluoromethylphenyl) increase molecular weight and lipophilicity, influencing solubility and pharmacokinetic properties .

Biological Activity

Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group may enhance its interaction with biological targets, contributing to its unique pharmacological profile.

Structural Formula

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

The mechanism of action for this compound involves its ability to interact with various molecular targets. The oxadiazole ring can act as a scaffold for binding to enzymes or receptors, potentially leading to inhibition of their activity. The cyclopropyl moiety may enhance binding affinity due to its unique steric and electronic properties.

Biological Activity

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .

Table 1: Biological Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
DoxorubicinMCF-70.12Topoisomerase II inhibition
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylateU-937TBDApoptosis via caspase activation

Case Studies

A study published in MDPI highlighted the synthesis and biological evaluation of novel oxadiazole derivatives. Among these derivatives, certain compounds exhibited higher cytotoxicity than doxorubicin against human leukemia cell lines. The study utilized flow cytometry to confirm that these compounds effectively induced apoptosis through caspase activation pathways .

Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications on the oxadiazole ring significantly affected their anticancer potency and selectivity towards various cancer cell lines .

Q & A

Q. Critical Factors Influencing Yield :

  • Reagent Purity : Impurities in hydroxylamine derivatives reduce cyclization efficiency.
  • Temperature Control : Higher temperatures (>80°C) promote decomposition of the oxadiazole ring.
  • Purification : Column chromatography (e.g., 25% EtOAc in petroleum ether) is essential to isolate the product from byproducts like unreacted esters .

How can researchers address discrepancies in reported yields for this compound’s synthesis?

Advanced Research Focus
Discrepancies arise from variations in reaction conditions and analytical methods:

  • Reaction Optimization : Use design-of-experiments (DoE) to evaluate parameters like solvent polarity (e.g., EtOH vs. DMF), catalyst presence (e.g., TsOH), and reaction time .
  • Byproduct Analysis : Employ LC-MS or TLC to identify intermediates (e.g., uncyclized amidoximes) that reduce yields .
  • Case Study : reports 93% and 62% yields for similar routes; the higher yield method uses excess oxalyl chloride to drive cyclization, while the lower yield method lacks stoichiometric control .

What spectroscopic methods are used to confirm the structure of this compound?

Q. Basic Research Focus

  • 1H NMR : The cyclopropyl methyl group appears as a singlet at δ 1.2–1.4 ppm. The oxadiazole ring protons (if present) resonate as a singlet near δ 8.6–8.8 ppm .
  • 13C NMR : The ester carbonyl (C=O) is observed at ~165 ppm, while the oxadiazole carbons appear at 160–170 ppm .
  • LC-MS : Molecular ion peaks ([M+H]+) at m/z 198.22 (calculated) confirm the molecular formula .

What strategies mitigate stability issues during storage and handling?

Q. Advanced Research Focus

  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
  • Decomposition Risks : Avoid prolonged exposure to light or moisture, which can cleave the oxadiazole ring .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., weighing) and employ stabilizers like BHT (butylated hydroxytoluene) in solution phases .

How can researchers design experiments to assess potential biological activity?

Q. Advanced Research Focus

  • In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa), referencing structural analogs in apoptosis studies (e.g., ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives) .
  • Structure-Activity Relationship (SAR) : Modify the cyclopropyl group to bulkier substituents (e.g., tert-butyl) and evaluate changes in IC50 values .
  • Mechanistic Studies : Use flow cytometry to measure apoptosis markers (e.g., Annexin V/PI staining) .

What are the key safety precautions for handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Note : Acute toxicity data are unavailable; assume LD50 comparable to similar oxadiazoles (e.g., 200–500 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.